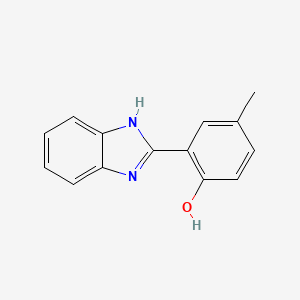

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol

Description

Historical Context and Discovery

The discovery and development of 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol stems from the broader historical investigation of benzimidazole chemistry that began in the mid-19th century. The foundational work in this field traces back to 1872 when Hoebrecker first synthesized benzimidazole through the reduction of 2-nitro-4-methylacetanilide, marking the beginning of systematic research into benzimidazole derivatives. This pioneering work established the synthetic pathways that would later enable the development of more complex benzimidazole-containing compounds, including the specific phenolic derivative under examination.

The significance of benzimidazole research gained substantial momentum in the 1940s when researchers began to recognize the biological importance of this heterocyclic system. A particularly notable breakthrough occurred when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some benzimidazole derivatives possessed vitamin B12-like activity. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the systematic exploration of various substituted compounds, including those incorporating phenolic groups such as this compound.

The specific compound this compound, identified by Chemical Abstracts Service number 14225-73-1, emerged from subsequent synthetic efforts to combine the benzimidazole scaffold with phenolic functionality. The development of this compound reflected the growing understanding that structural modifications to the benzimidazole core could yield derivatives with enhanced or novel properties. The systematic cataloging and characterization of this compound in chemical databases represented a significant step forward in the documentation of benzimidazole chemistry, providing researchers with a well-defined molecular structure for further investigation.

Chemical Significance and Academic Relevance

The academic significance of this compound lies primarily in its representation of the privileged scaffold concept in medicinal chemistry. Benzimidazole has been established as a privileged scaffold due to its ability to bind effectively with various biological macromolecules through multiple interaction mechanisms, including hydrogen bonding, π-π stacking interactions, and hydrophobic interactions. The incorporation of a methylphenol moiety into this scaffold creates a hybrid molecule that combines the binding properties of benzimidazole with the additional chemical functionality provided by the phenolic hydroxyl group.

Current research into benzimidazole derivatives has revealed their extensive pharmacological potential, with documented activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The compound this compound contributes to this research landscape by providing a specific molecular framework for investigating structure-activity relationships within the benzimidazole family. Its unique combination of structural features makes it particularly valuable for researchers seeking to understand how phenolic substitution affects the biological and chemical properties of benzimidazole derivatives.

The compound's relevance extends beyond pharmaceutical applications into materials science and analytical chemistry. Recent investigations have explored benzimidazole derivatives as potential components in advanced materials, including their use as corrosion inhibitors and their incorporation into polymer systems. The specific structural features of this compound, particularly the presence of both hydrogen bond donor and acceptor sites, make it an interesting candidate for materials applications where intermolecular interactions play crucial roles in determining material properties.

Overview of Structural and Functional Properties

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C14H12N2O with a molecular weight of 224.26 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(1H-benzimidazol-2-yl)-4-methylphenol, reflecting the systematic approach to naming complex heterocyclic compounds.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H12N2O | |

| Molecular Weight | 224.26 g/mol | |

| Chemical Abstracts Service Number | 14225-73-1 | |

| Melting Point | 257-259°C | |

| Physical Form | Powder | |

| Purity (Commercial) | 95% |

The structural architecture of this compound centers on the benzimidazole core, which consists of a fused benzene and imidazole ring system. This bicyclic heterocyclic framework provides the compound with aromatic stability while maintaining the chemical reactivity associated with the imidazole nitrogen atoms. The attachment of a 4-methylphenol group at the 2-position of the benzimidazole ring creates an extended conjugated system that influences both the electronic properties and the spatial configuration of the molecule.

The International Chemical Identifier code for this compound is InChI=1S/C14H12N2O/c1-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16), which provides a complete description of the molecular connectivity. This identifier reveals the presence of seventeen hydrogen atoms distributed across the carbon framework, with one hydrogen atom participating in the hydroxyl group and another involved in the imidazole nitrogen-hydrogen bond. The International Chemical Identifier Key DHGDWTMPWISXNH-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure in chemical databases worldwide.

Table 2: Structural Descriptors and Identifiers

| Descriptor | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(1H-benzimidazol-2-yl)-4-methylphenol |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 |

| International Chemical Identifier Key | DHGDWTMPWISXNH-UHFFFAOYSA-N |

| Molecular Development Sequence Number | MFCD11180238 |

The functional properties of this compound derive from the synergistic interaction between its constituent structural elements. The benzimidazole moiety contributes nitrogen-containing heterocyclic functionality that can participate in hydrogen bonding as both donor and acceptor, while the phenolic hydroxyl group provides additional hydrogen bonding capability and potential for oxidation-reduction reactions. The methyl substituent on the phenol ring introduces steric effects and influences the electronic distribution within the aromatic system, potentially affecting the compound's reactivity and binding properties.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGDWTMPWISXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618356 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-73-1 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, also known as a benzodiazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a unique molecular structure that contributes to its pharmacological properties. Below, we explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H12N2O, with a molecular weight of 224.26 g/mol. The compound features a benzodiazole ring fused with a methylphenol moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

The antioxidant capacity of benzodiazole derivatives has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of hydroxyl groups in the structure enhances their ability to donate electrons, thus neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For example, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma) with IC50 values in the nanomolar range . The structure-activity relationship (SAR) indicates that modifications on the benzodiazole ring can significantly enhance anticancer activity.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various benzodiazole derivatives, this compound exhibited notable inhibitory effects on tumor growth in vitro. The compound was tested against multiple cancer cell lines, demonstrating IC50 values that suggest it could be a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as a therapeutic agent against infectious diseases .

Data Tables

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its potential against resistant strains of bacteria due to its ability to disrupt bacterial cell membranes and inhibit growth .

Antioxidant Properties

The compound has demonstrated strong antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that it scavenges free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme are sought after for treating hyperpigmentation disorders. Research indicates that this compound can inhibit tyrosinase activity significantly, thus showing promise as a therapeutic agent for skin conditions like melasma and age spots .

Material Science Applications

Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces reduces the rate of corrosion significantly when tested in various environments .

Analytical Chemistry Applications

Chromatographic Methods

Due to its distinct chemical properties, this compound is utilized as a reagent in chromatographic techniques for separating and analyzing complex mixtures. It has been employed in high-performance liquid chromatography (HPLC) methods to quantify various analytes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound involved testing against strains of E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial counts with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In vitro tests were performed to evaluate the radical scavenging activity of this compound using DPPH and ABTS assays. The results showed that the compound scavenged up to 93% of DPPH radicals at optimal concentrations, comparable to established antioxidants like vitamin C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(1H-1,3-Benzodiazol-2-yl)phenol (1b)

- Structure : Lacks the 4-methyl group present in the target compound.

- Biological Activity: Docked with S.

4-(1H-Benzimidazol-2-yl)phenol

- Structure: Benzimidazole attached to a phenol group at the 4-position (vs. 4-methylphenol in the target compound).

- Properties : Altered electronic distribution due to hydroxyl positioning, affecting solubility and π-stacking efficiency .

ISOX-DUAL ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine)

Computational and Crystallographic Insights

- Docking Studies: 2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol showed strong binding to TMK, with interactions stabilized by the methyl group’s hydrophobic effects .

- Crystallography : Triazole-containing analogs (e.g., 9f) exhibit distinct packing modes influenced by substituents, as shown in X-ray data (CCDC 1850211) .

Preparation Methods

Core Benzimidazole Formation via Condensation

The fundamental step in synthesizing 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol is the formation of the benzimidazole nucleus. This is typically achieved by the condensation of o-phenylenediamine with aldehydes or related carbonyl compounds. For this compound, the reaction involves 2-amino-4-methylphenol or related precursors.

A representative synthetic route is as follows:

- Reactants: o-phenylenediamine and 4-methyl-2-hydroxybenzaldehyde (or 2-amino-4-methylphenol with benzaldehyde)

- Catalysts: Acidic catalysts such as hydrochloric acid, phosphoric acid, or more advanced catalysts like Brønsted acidic ionic liquid (BAIL) gels

- Conditions: Heating under reflux or elevated temperatures (~130 °C) to promote condensation and cyclization

- Mechanism: Initial formation of an imine intermediate from the aldehyde and amine groups, followed by intramolecular cyclization and oxidation to yield the benzimidazole ring system

A study using BAIL gel catalysts demonstrated high yields (up to 98%) for benzimidazole derivatives synthesized via condensation of o-aminophenol derivatives and aromatic aldehydes, highlighting the efficiency of this method for preparing benzodiazole compounds including methyl-substituted analogs.

| Entry | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| 1 | HCl | 48 | Traditional acid catalyst |

| 2 | H3PO4 | 45 | Moderate yield |

| 5 | TsOH | 51 | p-Toluenesulfonic acid catalyst |

| 6 | AlCl3 | 55 | Lewis acid catalyst |

| 14 | BAIL | 87 | Brønsted acidic ionic liquid |

| 16 | BAIL gel | 98 | Highest yield, green catalyst |

Reaction conditions: 1 mmol substrate, 1 mmol aldehyde, catalyst at 130 °C.

Substitution and Functional Group Introduction

The methyl group at the 4-position of the phenol ring is generally introduced through the use of appropriately substituted starting materials (e.g., 4-methyl-2-aminophenol or 4-methylbenzaldehyde). This avoids the need for post-synthesis methylation steps, simplifying the synthetic route.

Oxidative Aromatization

After cyclization, the intermediate dihydrobenzimidazole species undergo oxidation to form the aromatic benzimidazole ring. This step can be facilitated by atmospheric oxygen or mild oxidizing agents under the reaction conditions, ensuring completion of the heterocyclic ring system.

Purification and Characterization

The crude product is typically purified by column chromatography using solvents such as acetone/petroleum ether mixtures. Characterization is performed by spectroscopic methods including:

- Fourier-transform infrared spectroscopy (FT-IR)

- Proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR)

- Mass spectrometry (MS)

These confirm the formation of the target compound and its purity.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Condensation | o-Phenylenediamine + 4-methyl-2-hydroxybenzaldehyde or 2-amino-4-methylphenol + aldehyde | Acidic catalyst (HCl, TsOH, BAIL gel), ~130 °C |

| Cyclization and Imine Formation | Formation of imine intermediate followed by intramolecular cyclization | Heating, catalytic acidic environment |

| Oxidation | Aromatization of dihydrobenzimidazole to benzimidazole ring | Atmospheric oxygen or mild oxidants |

| Purification | Column chromatography with acetone/petroleum ether | Confirm purity with FT-IR, NMR, MS |

Research Findings on Preparation Efficiency

- Use of Brønsted acidic ionic liquid gels (BAIL gels) as catalysts significantly enhances the yield and reduces reaction time compared to traditional acids.

- Substituted o-aminophenol derivatives such as 2-amino-4-methylphenol show smooth reactivity, yielding 86–94% of the desired benzimidazole products under optimized conditions.

- Electron-withdrawing groups on substrates may reduce yield and require longer reaction times, but methyl substitution at the 4-position of phenol is well tolerated and yields high purity products.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Mannich reactions or coupling strategies. For example, a Mannich reaction involving benzimidazole precursors and methylphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) has been effective . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole or thiazole moieties to the benzimidazole core . Purity validation requires a combination of techniques:

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity.

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages (e.g., C: 62.1% calc. vs. 61.8% obs.) .

- Melting Point : Consistency with literature values (e.g., 139–141°C) indicates purity .

Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- ¹H/¹³C NMR : Assign peaks by comparing to structurally analogous benzimidazole derivatives. For example, the phenolic -OH proton typically appears at δ 9.5–10.5 ppm in DMSO-d₆, while benzimidazole protons resonate at δ 7.2–8.3 ppm .

- IR Spectroscopy : Confirm the presence of -OH (3200–3500 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS can resolve ambiguities (e.g., [M+H]⁺ expected at m/z 265.0984) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : Use molecular docking tools like AutoDock Vina to predict interactions. Key steps:

Protein Preparation : Retrieve the target receptor (e.g., BRD4 bromodomain) from the PDB (e.g., 4LYF). Remove water molecules and add polar hydrogens.

Ligand Optimization : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization of the benzimidazole ring.

Docking Parameters : Set a grid box (20 ų) centered on the acetylated lysine binding site. Run 20 iterations with exhaustiveness=8 .

Analysis : Clusters with RMSD <2.0 Å and binding energies ≤-7.0 kcal/mol indicate high-confidence poses. Compare to known inhibitors (e.g., ISOX-DUAL) .

Q. How can crystallographic refinement resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Use SHELXL for high-resolution refinement:

- Data Collection : Collect single-crystal X-ray data (Mo Kα, λ=0.71073 Å) to 0.8 Å resolution.

- Initial Model : Solve via dual-space methods in SHELXT , assigning benzimidazole and methylphenol fragments .

- Refinement : Apply anisotropic displacement parameters and constrain C-C bond lengths (1.39–1.42 Å). Use the RIGU command to restrain hydrogen bonding (O-H···N distances ~2.6 Å) .

- Validation : Check the final R-factor (≤0.05) and electron density maps (e.g., residual density <0.3 eÅ⁻³) .

Key Considerations for Researchers

- Synthetic Contradictions : If yields vary between Mannich and CuAAC routes, optimize catalyst loading (e.g., 10 mol% CuI for CuAAC) .

- Biological Assays : Prioritize compounds with IC₅₀ ≤1 µM in kinase inhibition assays, correlating with docking scores .

- Crystallography : Twinning or disorder in crystals may require SHELXD for phased refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.